pKa Modulation: 2-(Phenylthio)benzoic Acid Is a Stronger Acid Than 2-(Methylthio)benzoic Acid
The predicted pKa of 2-(phenylthio)benzoic acid is consistently reported as 3.41 ± 0.36 , whereas the predicted pKa of the closest alkylthio analog, 2-(methylthio)benzoic acid, is 3.67 ± 0.10 . This 0.26 log unit difference corresponds to approximately 1.8-fold greater acidity (lower pKa = stronger acid), attributable to the electron-withdrawing resonance effect of the phenyl ring attached to the sulfur atom, which is absent in the purely inductive methylthio substituent. This acidity difference has practical implications for pH-dependent solubility, salt formation, and coupling reaction efficiency in synthetic workflows.
| Evidence Dimension | Acid dissociation constant (pKa, predicted) |
|---|---|
| Target Compound Data | pKa = 3.41 ± 0.36 |
| Comparator Or Baseline | 2-(Methylthio)benzoic acid: pKa = 3.67 ± 0.10 |
| Quantified Difference | ΔpKa = −0.26 (target is ~1.8× more acidic) |
| Conditions | Predicted values from ACD/Labs or comparable algorithm; no experimental potentiometric titration data identified |
Why This Matters
A lower pKa means 2-(phenylthio)benzoic acid will be more extensively ionized at physiological pH (7.4), which directly affects aqueous solubility, formulation behavior, and passive membrane permeability relative to the methylthio analog—critical parameters for any group selecting a benzoic acid building block for drug discovery programs.
